Sulfurmycin E

Description

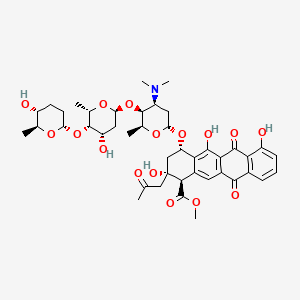

Sulfurmycin E is a secondary metabolite derived from Streptomyces species, classified within the sulfur-containing macrolide family. Its structure features a macrocyclic lactone ring integrated with sulfur atoms, which contribute to its bioactivity . This compound exhibits broad-spectrum antimicrobial and anticancer properties, targeting bacterial ribosomes and eukaryotic cell cycle regulators, respectively . Its unique sulfur modifications enhance stability and binding affinity to molecular targets, distinguishing it from non-sulfur analogs .

Properties

CAS No. |

83753-76-8 |

|---|---|

Molecular Formula |

C43H55NO16 |

Molecular Weight |

841.9 g/mol |

IUPAC Name |

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C43H55NO16/c1-18(45)16-43(53)17-29(34-23(36(43)42(52)54-7)13-24-35(39(34)51)38(50)33-22(37(24)49)9-8-10-27(33)47)58-31-14-25(44(5)6)40(20(3)56-31)60-32-15-28(48)41(21(4)57-32)59-30-12-11-26(46)19(2)55-30/h8-10,13,19-21,25-26,28-32,36,40-41,46-48,51,53H,11-12,14-17H2,1-7H3/t19-,20-,21-,25-,26+,28-,29-,30-,31-,32-,36-,40+,41+,43+/m0/s1 |

InChI Key |

ONRDFNTYASFICP-VIKSYLFQSA-N |

SMILES |

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O |

Canonical SMILES |

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O |

Synonyms |

sulfurmycin E |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfurmycin E belongs to a larger family of sulfur-modified macrolides and related antibiotics. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings:

Sulfur Modifications: this compound’s sulfur atoms confer resistance to enzymatic degradation, unlike non-sulfur analogs like Steffimycin derivatives, which show rapid clearance in vivo .

Anticancer Mechanisms : While both this compound and Tautomycetin inhibit phosphatases, this compound specifically targets p53-mediated apoptosis, whereas Tautomycetin affects PP1-dependent pathways .

Antimicrobial Spectrum : this compound outperforms Azithromycin analogs against macrolide-resistant strains due to its irreversible ribosomal binding, as demonstrated in in vitro MIC assays .

Q & A

Q. What are the established protocols for synthesizing Sulfurmycin E in laboratory settings?

Synthesis of this compound typically follows multi-step organic reactions, including precursor isolation, cyclization, and functional group modifications. Key steps involve:

- Precursor purification : Chromatographic techniques (HPLC, TLC) to isolate intermediates.

- Stereochemical control : Use of chiral catalysts or enzymatic methods to ensure correct stereochemistry.

- Characterization : NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography for structural validation .

- Yield optimization : Statistical design of experiments (DoE) to refine reaction conditions (e.g., temperature, solvent ratios) .

Q. How is this compound characterized for structural elucidation and purity assessment?

Methodological approaches include:

- Spectroscopic analysis : Combined use of NMR (2D-COSY, HSQC) and IR to confirm functional groups and connectivity .

- Chromatographic purity : HPLC with UV/Vis detection (λ = 230–280 nm) and ≥95% purity thresholds .

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination.

- Mass accuracy : High-resolution mass spectrometry (HRMS) with <5 ppm error .

Q. What in vitro assays are recommended for initial evaluation of this compound’s antimicrobial activity?

Standard assays include:

- Minimum inhibitory concentration (MIC) : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Time-kill kinetics : Log-phase bacterial cultures treated with this compound at 1×/2× MIC to assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity screening : Mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Contradictions may arise from variability in experimental conditions (e.g., bacterial strain selection, solvent systems). Resolution strategies:

- Meta-analysis : Pool data from peer-reviewed studies (≥5 independent datasets) and apply mixed-effects models to identify confounding variables .

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure cross-study comparability .

- Mechanistic validation : Use genetic knockouts (e.g., S. aureus efflux pump mutants) to test whether resistance mechanisms explain discrepancies .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action against multidrug-resistant pathogens?

Advanced approaches include:

- Proteomic profiling : Tandem mass tagging (TMT) to quantify bacterial protein expression changes post-treatment .

- Membrane permeability assays : Fluorescent probes (e.g., SYTOX Green) to assess cell wall disruption.

- Transcriptomic analysis : RNA-seq to identify pathways (e.g., SOS response) modulated by this compound .

- Comparative genomics : Correlate this compound sensitivity with pathogen genomic features (e.g., presence of target enzymes) .

Q. How should researchers address inconsistencies in this compound’s pharmacokinetic (PK) parameters between in vivo and in vitro models?

- Physiologically based PK modeling (PBPK) : Integrate in vitro metabolic stability data (microsomal assays) with in vivo absorption/distribution parameters .

- Interspecies scaling : Adjust for metabolic rate differences (e.g., mouse vs. human CYP450 isoforms) using allometric scaling .

- Tissue distribution studies : Radiolabeled this compound (¹⁴C) to quantify organ-specific bioavailability .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to Hill or Log-logistic models (IC₅₀/EC₅₀ calculations) using software like GraphPad Prism .

- Synergy assessment : Chou-Talalay combination index (CI) for evaluating this compound interactions with adjuvants .

- Survival analysis : Kaplan-Meier curves with log-rank tests for in vivo efficacy studies .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Blinded experiments : Separate personnel for compound preparation and data collection to minimize bias .

- Positive/negative controls : Include reference antibiotics (e.g., vancomycin) and solvent-only controls in all assays .

- Data transparency : Publish raw datasets (e.g., MIC values, growth curves) in supplementary materials with metadata (e.g., bacterial passage number) .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

- IACUC approval : Adhere to ARRIVE 2.0 guidelines for experimental design, sample size justification, and humane endpoints .

- Data anonymization : Pseudonymize animal IDs in datasets to prevent traceability while retaining linkage for longitudinal analysis .

Q. How should conflicting structural data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

- Multi-technique validation : Cross-validate using solid-state NMR (SSNMR) and computational modeling (DFT) to reconcile solution- vs. crystal-state discrepancies .

- Peer review : Submit conflicting data to independent labs for replication, emphasizing raw spectral files and crystallographic parameters (e.g., CIF files) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.